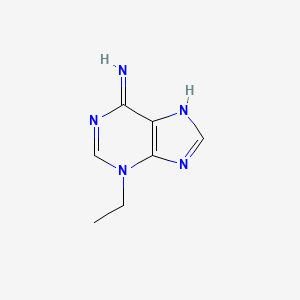

3-Ethyladenine

Vue d'ensemble

Description

3-Methyladenine (also known as 3-MA) is an inhibitor of phosphatidylinositol 3-kinases (PI3K). PI3K plays an important role in many biological processes, including controlling the activation of mTOR, a key regulator of autophagy .

Molecular Structure Analysis

The molecular formula of 3-Methyladenine is C6H7N5. The average mass is 149.153 Da and the monoisotopic mass is 149.070145 Da .

Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyladenine are not available, it’s worth noting that many chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼10^2 to 10^6 relative to macroscale bulk solutions .

Applications De Recherche Scientifique

Adenosine Receptor Antagonism

- Adenosine Receptor Antagonists: 3-Ethyladenine derivatives have been explored as non-xanthine adenosine receptor antagonists. These compounds exhibit high affinity and distinct receptor selectivity profiles for various adenosine receptors (A1, A2A, A3), indicating their potential in therapeutic applications (Klotz et al., 2003).

Molecular Complex Formation and Binding Studies

- Hydrogen-Bonding Patterns: 3-Ethyladenine forms unique molecular complexes, showcasing distinct hydrogen-bonding patterns that are different from those observed in its pure crystal structures. This property is crucial in understanding molecular interactions and designing drug molecules (Pedireddi et al., 2001).

- Molecularly Imprinted Polymers: Studies have utilized 3-Ethyladenine in developing molecularly imprinted polymers. These polymers, designed to mimic natural recognition entities, have applications in biosensors, drug therapy, and genetic engineering (Batra & Shea, 2002).

Chemical Reactivity and Acidity Studies

- Acidity and Reactivity: The acidity of 3-Ethyladenine and its derivatives, such as 9-Ethyladenine, has been studied to understand their intrinsic reactivity. Such investigations are vital for comprehending the chemical behavior of adenine in different environments and its role in biological systems (Sharma & Lee, 2002).

Applications in Neurodegenerative Disorders

- Parkinson's Disease Models: 3-Ethyladenine derivatives have shown promise in rat models of Parkinson's disease. Their role as adenosine A2A receptor antagonists could be significant in the study and potential treatment of neurodegenerative disorders (Pinna et al., 2005).

Nucleotide Base Recognition and Separation

- Electrochromatography: 3-Ethyladenine has been used in the preparation of molecularly imprinted polymers for the electrochromatographic separation of nucleotide bases. This application is crucial in analytical chemistry for the separation and analysis of complex biological samples (Huang et al., 2004).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-ethyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZTXNQITCBSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962847 | |

| Record name | 3-Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyladenine | |

CAS RN |

43003-87-8 | |

| Record name | 3-Ethyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043003878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

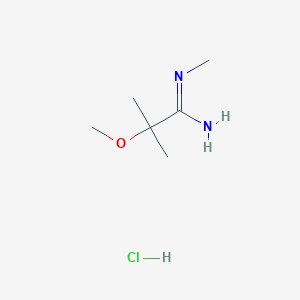

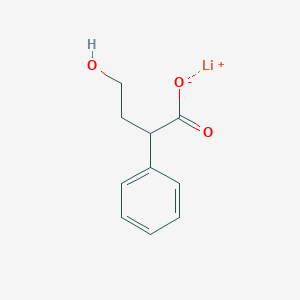

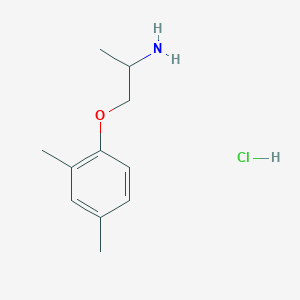

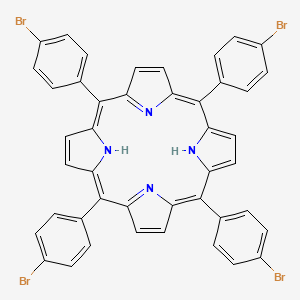

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436467.png)

![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)

![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)

![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)

![(6S,7Ar)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1436488.png)